molecular formula C40H38N2O4 B613401 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid CAS No. 343770-23-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

Cat. No. B613401
M. Wt: 610,78 g/mole
InChI Key: RRYSGISHZIBOJC-QNGWXLTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid, is a useful research compound. Its molecular formula is C40H38N2O4 and its molecular weight is 610,78 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solid Phase Synthesis Linkers

The molecule has been explored for its utility in solid phase synthesis, particularly as a linker. Bleicher et al. (2000) discuss the synthesis of related phenylfluorenyl-based compounds for use as new linkers in solid phase synthesis. These linkers show improved acid stability compared to standard trityl resins and allow for high yield and excellent purity in the release of carboxylic acids and amines after modifications Bleicher, Lutz, & Wuethrich, 2000.

Synthesis of Amino Acids

Another area of research application is the synthesis of specific amino acids. Shimohigashi et al. (1976) explored the preparation of L-2-amino-5-arylpentanoic acids, which are constituent amino acids in AM-toxins, demonstrating a method for synthesizing and resolving these amino acids Shimohigashi, Lee, & Izumiya, 1976.

Peptide Synthesis

Šebesta and Seebach (2003) described the preparation of new N-Fmoc-protected β2-homoamino acids, demonstrating a key step in peptide synthesis. This work involves the diastereoselective amidomethylation of certain enolates, showcasing the molecule's role in the synthesis of proteinogenic side chains Šebesta & Seebach, 2003.

Luminescent Molecular Crystals

Zhestkij et al. (2021) applied a derivative of the compound for the synthesis of luminescent molecular crystals, highlighting its utility in creating materials with stable photoluminescence under ambient conditions Zhestkij et al., 2021.

Fluorinated Compounds for Blood Substitutes

In the development of perfluorochemicals used as blood substitutes, Ono et al. (1985) discuss the electrochemical fluorination of partly fluorinated compounds, illustrating another aspect of the compound's applicability in creating medical materials Ono et al., 1985.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[(4-methylphenyl)-diphenylmethyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H38N2O4/c1-28-22-24-31(25-23-28)40(29-13-4-2-5-14-29,30-15-6-3-7-16-30)41-26-12-21-37(38(43)44)42-39(45)46-27-36-34-19-10-8-17-32(34)33-18-9-11-20-35(33)36/h2-11,13-20,22-25,36-37,41H,12,21,26-27H2,1H3,(H,42,45)(H,43,44)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYSGISHZIBOJC-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid

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